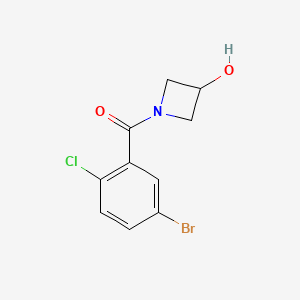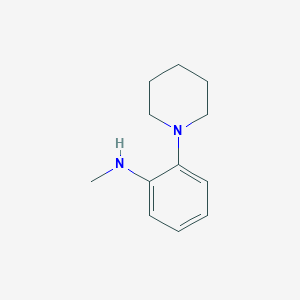
1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol is a synthetic organic compound belonging to the azetidine class of heterocycles Azetidines are four-membered nitrogen-containing rings known for their significant ring strain, which imparts unique reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol can be synthesized through several methods, typically involving the formation of the azetidine ring followed by functionalization. A common synthetic route includes:
Formation of the Azetidine Ring: Starting from a suitable β-lactam precursor, the azetidine ring can be constructed via cyclization reactions.
Functionalization: The benzoyl group is introduced through acylation reactions, often using reagents like benzoyl chloride. The bromine and chlorine substituents are typically introduced via halogenation reactions using reagents such as bromine and thionyl chloride.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to maximize yield and purity. This often includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and product isolation.
Temperature and Pressure Control: Precise control of reaction temperatures and pressures to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can be opened under specific conditions, leading to the formation of linear or cyclic products.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Azetidines: Resulting from nucleophilic substitution.
Ketones and Alcohols: From oxidation and reduction reactions.
Ring-Opened Products: From ring-opening reactions.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, especially in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets, often through covalent bonding or non-covalent interactions. The presence of halogen atoms enhances its ability to form halogen bonds, which can influence its binding affinity and specificity. The azetidine ring’s strain can also facilitate ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-2-chlorobenzoyl)azetidin-2-one: A closely related compound with a similar structure but differing in the position of the hydroxyl group.
1-(5-Bromo-2-chlorobenzoyl)pyrrolidine: Another related compound with a five-membered ring instead of the four-membered azetidine ring.
Uniqueness: 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol is unique due to its specific substitution pattern and the presence of the azetidine ring, which imparts distinct reactivity and potential applications compared to its analogs. The combination of bromine and chlorine atoms enhances its chemical versatility, making it a valuable compound in various research and industrial contexts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics
Eigenschaften
IUPAC Name |
(5-bromo-2-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO2/c11-6-1-2-9(12)8(3-6)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFRSDRWOJVASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














